3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide
Description
3,4,5,6-Tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes multiple chlorine atoms and a pyridine ring
Properties
IUPAC Name |
3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl4N3O2/c16-10-11(17)13(21-14(19)12(10)18)15(24)20-6-4-8-22-7-3-1-2-5-9(22)23/h1-8H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPGCTQKCOTAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CCCNC(=O)C2=NC(=C(C(=C2Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide typically involves multiple steps:
Chlorination of Pyridine: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the 3, 4, 5, and 6 positions. This can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of the Azepane Ring: The azepane ring is synthesized separately, often starting from a suitable lactam precursor. The lactam undergoes ring-opening and subsequent functionalization to introduce the oxo group.
Coupling Reaction: The chlorinated pyridine and the functionalized azepane are then coupled through a nucleophilic substitution reaction. This step typically requires a base such as sodium hydride to deprotonate the amine group, facilitating the nucleophilic attack on the pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, where the oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: Reduction reactions can target the chlorinated pyridine ring, potentially leading to dechlorination or hydrogenation of the ring.
Substitution: The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry
In chemistry, 3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the azepane ring and the chlorinated pyridine suggests possible activity against certain diseases, although specific applications would require extensive research and clinical trials.
Industry
Industrially, this compound could be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its unique structure allows for the development of products with specific desired properties.
Mechanism of Action
The mechanism of action of 3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorine atoms and the azepane ring may facilitate binding to these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetrachloropyridine: Similar in structure but lacks the azepane ring, making it less versatile in terms of biological activity.
N-(2-Oxoazepan-1-yl)pyridine-2-carboxamide: Similar but without the chlorine atoms, which may affect its reactivity and biological properties.
Uniqueness
3,4,5,6-Tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide is unique due to the combination of the highly chlorinated pyridine ring and the azepane moiety
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
